Sucrose, 1-myristate
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Overview
Description
Sucrose, 1-myristate: is a type of sucrose ester, which is a nonionic surfactant. Sucrose esters are formed by the esterification of sucrose with fatty acids. This compound, specifically, is formed by the esterification of sucrose with myristic acid. These compounds are known for their biocompatibility, low toxicity, and biodegradability, making them suitable for various applications in the pharmaceutical, cosmetic, and food industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sucrose, 1-myristate typically involves the transesterification of sucrose with myristic acid. This reaction can be catalyzed by either chemical or enzymatic methods. In the chemical method, a base catalyst such as sodium methoxide is often used. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of sucrose esters, including this compound, involves the transesterification of sucrose with triglycerides containing myristic acid. This process is typically carried out in the presence of a base catalyst and under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Sucrose, 1-myristate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into sucrose and myristic acid.
Oxidation: This compound can undergo oxidation reactions, particularly at the fatty acid moiety.
Substitution: The ester linkage in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: Sucrose and myristic acid.
Oxidation: Oxidized derivatives of myristic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Sucrose, 1-myristate has several scientific research applications, including:
Pharmaceuticals: It is used as a penetration enhancer in dermal and transdermal drug delivery systems.
Cosmetics: Due to its biocompatibility and moisturizing properties, it is used in various cosmetic formulations.
Food Industry: It is used as an emulsifier and stabilizer in food products.
Biotechnology: It is used in the formulation of biocompatible microemulsions for drug delivery.
Mechanism of Action
The mechanism of action of sucrose, 1-myristate as a penetration enhancer involves the disruption of the lipid bilayer structure in the stratum corneum of the skin. This increases the fluidity of the lipid bilayer, allowing for greater permeability of drugs. It also interacts with keratin filaments in corneocytes, further enhancing drug diffusion .
Comparison with Similar Compounds
- Sucrose laurate
- Sucrose palmitate
- Sucrose stearate
Comparison: Sucrose, 1-myristate is unique due to its specific fatty acid moiety, myristic acid. Compared to sucrose laurate, sucrose palmitate, and sucrose stearate, this compound has a different hydrophilic-lipophilic balance, which affects its emulsifying and penetration-enhancing properties. For instance, sucrose myristate has been found to be more effective as a penetration enhancer at lower concentrations compared to sucrose laurate .
Properties
CAS No. |
200615-17-4 |
---|---|
Molecular Formula |
C26H48O12 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(29)35-16-26(24(34)21(31)18(15-28)37-26)38-25-23(33)22(32)20(30)17(14-27)36-25/h17-18,20-25,27-28,30-34H,2-16H2,1H3/t17-,18-,20-,21-,22+,23-,24+,25-,26+/m1/s1 |
InChI Key |
UEYVMVXJVDAGBB-ZHBLIPIOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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